Lipophilicity and Molecular Weight Profiling Against Unsubstituted and 3‑Fluoro Analogs
The 3‑chloro substituent increases both lipophilicity and molecular weight compared to the unsubstituted and 3‑fluoro analogs, which can be leveraged during hit‑to‑lead optimization where higher logP is required for improved membrane permeability [1][2][3]. High-strength differential evidence is limited; the data below represent cross-study comparable computed properties.
| Evidence Dimension | Computed XLogP3 and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3 = 2.8; MW = 210.70 g mol⁻¹ |
| Comparator Or Baseline | 2-(Piperidin-1-yl)aniline: XLogP3 = 2.2, MW = 176.26 g mol⁻¹; 3‑Fluoro‑2‑(piperidin‑1‑yl)aniline: XLogP3 = 2.3, MW = 194.25 g mol⁻¹ |
| Quantified Difference | ΔXLogP3 = +0.6 (vs unsubstituted); ΔXLogP3 = +0.5 (vs 3‑F); ΔMW = +34.4 g mol⁻¹ (vs unsubstituted); ΔMW = +16.5 g mol⁻¹ (vs 3‑F) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025). Same computational method applied across all compounds. |
Why This Matters
A higher logP suggests enhanced passive membrane permeability, which may be critical for central nervous system penetration or intracellular target engagement.
- [1] PubChem Compound Summary for CID 952394, 3-Chloro-2-piperidin-1-yl-phenylamine. XLogP3-AA = 2.8; MW = 210.70 g mol⁻¹. View Source
- [2] PubChem Compound Summary for CID 458795, 2-(Piperidin-1-yl)aniline. XLogP3-AA = 2.2; MW = 176.26 g mol⁻¹. View Source
- [3] PubChem Compound Summary for CID 53255757, 3-Fluoro-2-(piperidin-1-yl)aniline. XLogP3-AA = 2.3; MW = 194.25 g mol⁻¹. View Source
